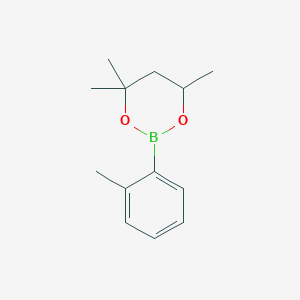
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Vue d'ensemble
Description
4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is a dioxaborinane compound that has been studied for its potential applications in scientific research. It is a cyclic boron-containing compound that can be used in various research applications due to its unique properties.
Applications De Recherche Scientifique
1. Reagent for Transition Metal-Catalyzed Couplings
4,4,6-Trimethyl-1,3,2-dioxaborinane serves as an effective reagent in transition metal-catalyzed couplings. Notably, it provides stability and reactivity advantages over traditional reagents in vinylboronate Heck couplings, demonstrating improved selectivity and ease of preparation (Lightfoot et al., 2003). Similarly, it's an excellent reagent for palladium-catalyzed borylations of aryl bromides and iodides, facilitating the efficient production of boronic esters which are crucial intermediates in cross-coupling reactions (PraveenGanesh et al., 2008).
2. In Synthesis of Polyenes and Oxazinyl Derivatives
This compound is used as a two-carbon building block in the stereoselective synthesis of polyenes. It offers a route to synthesize 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries through a series of controlled reactions (Lightfoot et al., 2005). Moreover, it reacts with dinitriles to form bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives, highlighting its versatility in synthesizing diverse organic compounds (Kuznetsov et al., 2010).
3. Conformational Analysis and Structural Studies
The compound also finds application in conformational studies. Its conformational isomerization has been extensively analyzed through quantum-chemical calculations and NMR spectroscopic data. These studies shed light on the structural dynamics and stability of 4,4,6-trimethyl-1,3,2-dioxaborinane and its derivatives, contributing to our understanding of their chemical behavior (Kuznetsov, 2011).
4. Application in Borylation Reactions
The stability and cost-effectiveness of 4,4,6-trimethyl-1,3,2-dioxaborinane make it a preferred choice for borylation reactions. It's used in conjunction with Buchwald's palladium catalyst for the borylation of reactive aryl halides, yielding boronic esters efficiently and affordably (PraveenGanesh et al., 2010).
Propriétés
IUPAC Name |
4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-10-7-5-6-8-12(10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXAHCZZPHENLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



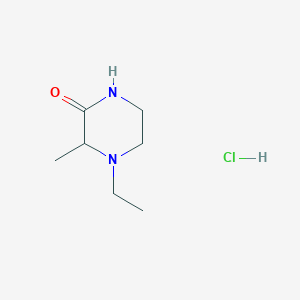
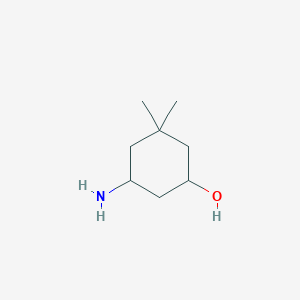
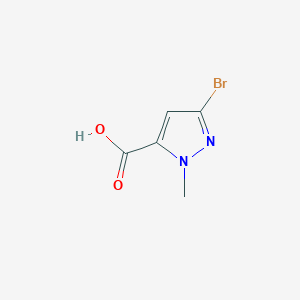
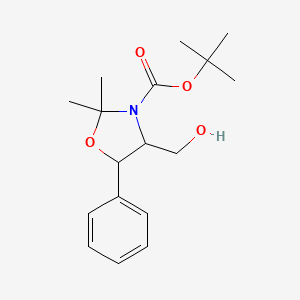

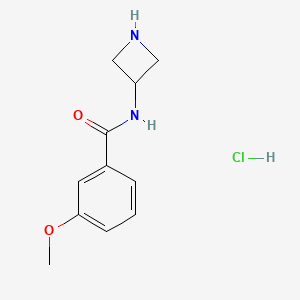
![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
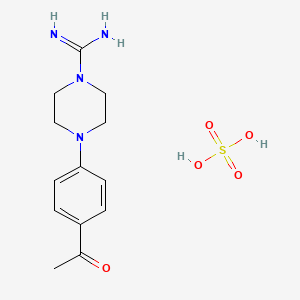
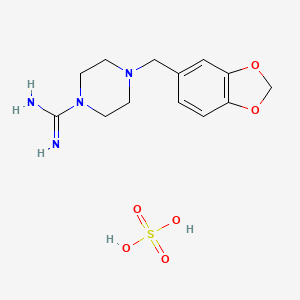
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)
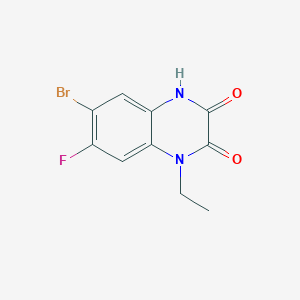

![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)